trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
Brand Name: Vulcanchem
CAS No.: 57405-08-0
VCID: VC0121262
InChI: InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1
SMILES: C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
Molecular Formula: C34H22O4
Molecular Weight: 494.546

trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate

CAS No.: 57405-08-0

Reference Standards

VCID: VC0121262

Molecular Formula: C34H22O4

Molecular Weight: 494.546

trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate - 57405-08-0

CAS No. 57405-08-0
Product Name trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
Molecular Formula C34H22O4
Molecular Weight 494.546
IUPAC Name [(7S,8S)-7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl] benzoate
Standard InChI InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1
Standard InChIKey PIOICHLIKBTTOX-NYDCQLBNSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6
Synonyms (7R,8R)-rel-7,8-Dihydro-benzo[a]pyrene-7,8-diol 7,8-Dibenzoate
PubChem Compound 93949020
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator